molecular formula C17H21BO3 B1602294 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-87-1

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Cat. No. B1602294
M. Wt: 284.2 g/mol
InChI Key: JDYAGWNUTBEZCI-UHFFFAOYSA-N
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Description

“2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid” is a boronic acid derivative . It is highly versatile and commonly used in the biomedical industry for Suzuki-Miyaura cross-coupling reactions, contributing to the creation of cancer-targeting drugs .


Molecular Structure Analysis

The molecular formula of this compound is C17H21BO3 . It has a molecular weight of 284.16 . The structure includes a phenylboronic acid group attached to a methyl group, which is further connected to an isopropyl-methylphenol group .


Chemical Reactions Analysis

This compound is known for its role in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used in organic chemistry to synthesize carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 143-147 °C . It has a molecular weight of 284.16 . The compound’s empirical formula is C17H21BO3 .

Scientific Research Applications

Catalytic Activity and Synthesis

Phenylboronic acids are utilized as catalysts in organic synthesis. For instance, they catalyze the ligand-free hydroxylation of phenylboronic acid to phenol and the reduction of various dyes at room temperature using Ag/zeolite nanocomposites as separable catalysts, showcasing their utility in green chemistry and environmental applications (Hatamifard, Nasrollahzadeh, & Sajadi, 2016). Additionally, phenylboronic acids participate in Cu-catalyzed hydroarylation with arylboronic acids, facilitating the synthesis of biologically active compounds such as 4-arylcoumarins (Yamamoto & Kirai, 2008).

Biomolecular Sensing and Drug Delivery

Due to their affinity for diols, phenylboronic acids are instrumental in developing sensors for sugars and other biologically relevant molecules. For example, boronic acid-functionalized polymeric micelles have shown potential for targeted drug delivery to cancer cells, indicating their application in designing more efficient therapeutic delivery systems (Zhang et al., 2013). Furthermore, phenylboronic acid derivatives have been used to improve the nasal adsorption of insulin, showcasing their potential in enhancing the bioavailability of peptide-based drugs (Cheng et al., 2012).

properties

IUPAC Name

[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAGWNUTBEZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=CC(=C2)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584759
Record name (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

CAS RN

1072951-87-1
Record name B-[2-[[5-Methyl-2-(1-methylethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-87-1
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Record name (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-87-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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